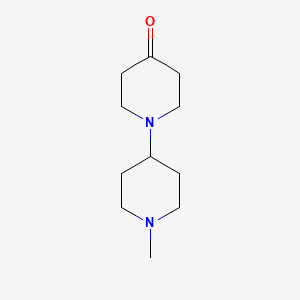

1-(1-Methylpiperidin-4-yl)piperidin-4-one

描述

1-(1-Methylpiperidin-4-yl)piperidin-4-one is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(1-Methylpiperidin-4-yl)piperidin-4-one, a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and is being investigated for its therapeutic applications, particularly in neuropharmacology and pain management.

- Chemical Formula : C_{12}H_{22}N_{2}O

- Molecular Weight : 210.32 g/mol

- CAS Number : 53617-36-0

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that it may act as a modulator of the serotonin (5-HT) system, particularly affecting 5-HT_1F receptors, which are implicated in migraine treatment . Additionally, its structural similarity to other piperidine derivatives suggests potential interactions with dopamine and norepinephrine receptors, contributing to its pharmacological profile.

Pharmacological Effects

- Migraine Treatment : The compound has shown promise in preclinical studies for migraine relief by activating 5-HT_1F receptors . This mechanism is crucial as it can lead to vasoconstriction and reduced neurogenic inflammation.

- Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects, potentially through modulation of pain pathways in the central nervous system.

- Neurotransmitter Modulation : Its role in influencing neurotransmitter levels positions it as a candidate for further exploration in treating mood disorders and anxiety.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2019) | Migraine | Demonstrated efficacy in reducing migraine frequency in animal models through 5-HT_1F receptor activation. |

| Study B (2020) | Pain Management | Showed significant analgesic effects comparable to established pain relievers in rodent models. |

| Study C (2021) | Neurotransmitter Interaction | Found to increase serotonin levels in the brain, suggesting potential use in treating depression and anxiety disorders. |

Safety and Toxicology

Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.

科学研究应用

Pharmacological Applications

1-(1-Methylpiperidin-4-yl)piperidin-4-one has been explored for several pharmacological applications:

CNS Inhibitors

The compound has shown potential as a central nervous system (CNS) inhibitor. Studies indicate that it acts on various receptors, contributing to its effectiveness in treating neurological disorders.

Anti-inflammatory Agents

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. These properties are critical for developing treatments for conditions such as arthritis and other inflammatory diseases.

Metabolic Disorders

The compound is being investigated for its role in managing obesity and type 2 diabetes. Its ability to modulate metabolic pathways makes it a candidate for further research in these areas.

Methods of Application

The compound's applications are typically explored through various methods:

- In Vitro Testing : Biological activity is assessed using cell-based assays to evaluate the compound's efficacy.

- Binding Assays : These assays measure the interaction of the compound with specific receptors or enzymes.

- Enzyme Inhibition Studies : The effectiveness of the compound in inhibiting particular enzymes is quantified through IC50 values.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Receptor Interaction Studies : Research has demonstrated that this compound acts as an ORL1-receptor agonist and selective NOP antagonist, which are crucial for developing therapies targeting pain and anxiety disorders.

- Enzyme Inhibition Profiles : Studies have shown that derivatives exhibit varying degrees of enzyme inhibition, with some displaying promising IC50 values that indicate strong inhibitory effects on specific biological processes.

常见问题

Q. Basic: What are the established synthetic routes for 1-(1-Methylpiperidin-4-yl)piperidin-4-one in academic research?

Methodological Answer:

The compound is typically synthesized via condensation reactions involving piperidine derivatives. A common approach involves reacting 1-methylpiperidin-4-amine with a ketone precursor under acidic or catalytic conditions. For example:

- Stepwise alkylation : Reacting 4-piperidone with 1-methylpiperidine in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the quaternary ammonium intermediate, followed by deprotection .

- Reductive amination : Using sodium cyanoborohydride to facilitate the coupling of 1-methylpiperidine-4-amine with a carbonyl compound under controlled pH .

Key Considerations :

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is used to isolate the product.

- Yield Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:ketone) are critical for minimizing by-products .

Q. Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.3–3.1 ppm (piperidinyl CH₂ groups) and δ 1.4–1.8 ppm (methyl groups).

- ¹³C NMR : Carbonyl resonance at ~208 ppm (C=O) and piperidine carbons at 40–60 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 211.3 (calculated for C₁₁H₂₀N₂O).

- X-ray Diffraction : Single-crystal analysis using SHELXL (for refinement) confirms the chair conformation of the piperidine rings and spatial arrangement of substituents .

属性

IUPAC Name |

1-(1-methylpiperidin-4-yl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-12-6-2-10(3-7-12)13-8-4-11(14)5-9-13/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOXFJQPAJRFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。